molecular formula C13H9FO4 B6398726 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid CAS No. 1261905-21-8

4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6398726
CAS No.: 1261905-21-8
M. Wt: 248.21 g/mol
InChI Key: UYWFKARGHDHVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid is a fluorinated aromatic compound that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. The strategic incorporation of fluorine atoms and multiple functional groups into organic compounds is a well-established method for modulating their physical, chemical, and biological properties, often leading to enhanced binding affinity, improved metabolic stability, and altered lipophilicity in drug candidates . This compound belongs to the class of hydroxybenzoic acids, which are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . Its specific molecular structure, featuring two aromatic rings linked together and substituted with hydroxyl and carboxylic acid functional groups, makes it a promising intermediate for the synthesis of more complex molecules. Notably, structurally related 3-fluoro-4-hydroxybenzmide compounds have been investigated in modern research as key components in the development of novel inhibitors and degraders for therapeutic applications . As a trifunctional molecule, it enables diverse chemical modifications; the carboxylic acid group can be used to form amide linkages or esters, while the phenolic hydroxyl groups are potential sites for ether formation or further derivatization. This compound is intended for research and development purposes only in fields such as drug discovery, agrochemistry, and materials science. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWFKARGHDHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689355
Record name 3'-Fluoro-2,4'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-21-8
Record name 3'-Fluoro-2,4'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid

Historical and Current Synthetic Approaches to 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid

While specific historical accounts detailing the first synthesis of this compound are not extensively documented in readily available literature, its synthesis can be conceptualized through established methodologies for constructing biaryl compounds. The primary and most current approach for synthesizing such structures is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide, offering a versatile and high-yielding route to unsymmetrical biaryls. researchgate.net

Historically, the synthesis of the necessary precursors, such as fluorinated and hydroxylated benzoic acids and phenylboronic acids, has been well-documented. For instance, methods for producing 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol (B42351) through carboxylation have been patented. google.com Another route involves the demethylation of 3-fluoro-4-methoxy benzoic acid using strong acids like hydrobromic acid. prepchem.com These precursors are crucial starting materials for the eventual coupling reaction to form the target biphenyl (B1667301) structure.

Current synthetic strategies overwhelmingly favor palladium-catalyzed cross-coupling reactions due to their reliability, functional group tolerance, and the commercial availability of a wide range of catalysts and ligands.

Development and Optimization of Novel Synthetic Pathways

The development of efficient synthetic pathways is crucial for accessing compounds like this compound for further research and application.

A logical retrosynthetic analysis of this compound identifies the central carbon-carbon bond of the biphenyl core as the key disconnection point. This approach simplifies the target molecule into two more readily available substituted benzene (B151609) rings: a 4-halo-3-hydroxybenzoic acid derivative and a 3-fluoro-4-hydroxyphenylboronic acid derivative (or vice versa).

This leads to two plausible synthetic routes based on the Suzuki-Miyaura coupling:

Route A: Coupling of a 4-halo-3-hydroxybenzoic acid (where the halogen is typically bromine or iodine) with 3-fluoro-4-hydroxyphenylboronic acid.

Route B: Coupling of a 4-bromo-2-fluorophenol (B1271925) with a 4-carboxy-2-hydroxyphenylboronic acid.

During the synthesis, it is often necessary to protect the reactive hydroxyl and carboxylic acid functional groups to prevent unwanted side reactions. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, while carboxylic acids are often protected as esters.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. libretexts.org For the synthesis of fluorinated biphenyl derivatives, various palladium-based catalytic systems have been explored. mdpi.com

Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net The choice of phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands often providing higher catalytic activity. libretexts.org The base plays a crucial role in the transmetalation step, with common choices being potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃). The reaction is typically carried out in a mixture of an organic solvent (like DMF or THF) and water under an inert atmosphere and at elevated temperatures (60–100°C).

Catalyst System ComponentExamplesTypical Conditions
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄0.1-5 mol%
LigandPPh₃, dppf0.1-10 mol%
BaseK₂CO₃, K₃PO₄, Na₂CO₃2-3 equivalents
Solvent SystemDMF/water, THF/waterAnhydrous or aqueous mixtures
Temperature60-100 °CVaries with substrate reactivity

This table presents typical components and conditions for Suzuki-Miyaura coupling reactions applicable to the synthesis of the target compound.

Recent research in organic synthesis has emphasized the incorporation of green chemistry principles to reduce environmental impact. In the context of synthesizing this compound, several green approaches can be considered. The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like graphene, offers the advantage of easy recovery and reuse, minimizing metal contamination in the final product. mdpi.com

Furthermore, exploring water as a reaction solvent, where feasible, and using energy-efficient heating methods like microwave irradiation can contribute to a more sustainable synthetic process. Biocatalysis, although not yet reported for this specific compound, presents a promising future direction, as enzymatic processes can offer high selectivity under mild reaction conditions.

Design and Synthesis of Chemically Modified Analogues of this compound

The structural framework of this compound provides multiple sites for chemical modification, allowing for the synthesis of a library of analogues with potentially tailored properties for applications in medicinal chemistry and materials science.

The presence of two hydroxyl groups and a carboxylic acid moiety offers distinct opportunities for site-specific modifications.

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters or amides. Esterification can be achieved through Fischer esterification with an alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. For the formation of amides, coupling agents such as HBTU or conversion to an acyl chloride followed by reaction with an amine are common strategies. chemicalbook.com

Etherification of the Hydroxyl Groups: The phenolic hydroxyl groups can be converted to ethers through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. Selective modification of one hydroxyl group over the other would require the use of protecting groups or exploiting differences in their acidity and steric hindrance.

Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. The positions of substitution will be directed by the existing activating hydroxyl groups and the deactivating, ortho-para directing fluoro and carboxylic acid groups.

Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups at that position.

Functional GroupReaction TypeReagents and ConditionsPotential Product
Carboxylic AcidEsterificationR-OH, H⁺ catalystEster derivative
Carboxylic AcidAmidationR-NH₂, coupling agentAmide derivative
Hydroxyl GroupEtherificationR-X, baseEther derivative
Aromatic RingNitrationHNO₃, H₂SO₄Nitro-substituted analogue

This table outlines potential site-specific chemical modifications for generating analogues of this compound.

Exploration of Prodrug Strategies for Mechanistic Research

Prodrugs are inactive compounds that are converted in vivo to the active parent drug. fiveable.me This strategy is employed to overcome barriers such as poor membrane permeability, chemical instability, or to achieve targeted drug delivery. fiveable.meresearchgate.net The functional groups on this compound—two phenolic hydroxyls and a carboxylic acid—are ideal candidates for prodrug modification.

The polar nature of these groups can impede passage across biological membranes. Masking these groups with bioreversible moieties can increase lipophilicity and enhance absorption. researchgate.net For mechanistic research, prodrugs can be designed to release the active compound at a specific site or time, allowing for a more controlled study of its effects.

Strategies for Phenolic Hydroxyl Groups: The two phenolic groups can be masked via several linkages that are designed to be cleaved by ubiquitous enzymes like esterases. nih.govingentaconnect.com

Esters/Carbonates: Converting the phenols to esters (e.g., acetate) or carbonates increases lipophilicity.

Carbamates: Carbamate prodrugs are another option to overcome metabolic instability. researchgate.net

Phosphates: Phosphate esters can dramatically increase aqueous solubility, which is useful for certain research applications. scite.ai

Ethers: While more stable, certain ether linkages can be designed for cleavage by specific enzymes, such as cytochrome P450s. nih.gov

Strategies for the Carboxylic Acid Group: The carboxylic acid is a common target for prodrug design, as its negative charge at physiological pH often limits oral bioavailability. researchgate.net

Esters: The most common strategy is conversion to an ester (e.g., methyl, ethyl, or more complex esters). researchgate.netgoogle.com These are readily hydrolyzed by esterases throughout the body to release the active carboxylic acid. google.com This approach can significantly improve membrane permeability.

Table 2: Potential Prodrug Modifications for Mechanistic Research
Functional GroupProdrug MoietyLinkageRationale for Research
Phenolic HydroxylAcetylEsterIncrease lipophilicity, study impact of systemic vs. targeted release. researchgate.net
Phenolic HydroxylAmino AcidEster/CarbamateTarget specific transporters for site-directed delivery. ingentaconnect.com
Carboxylic AcidEthylEsterEnhance passive diffusion across cell membranes for intracellular studies. google.com
Carboxylic Acid(Pivaloyloxy)methyl (POM)Acyloxyalkyl EsterImprove bioavailability and stability, study effects of rapid intracellular hydrolysis. researchgate.net

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in a highly pure, research-grade form is essential for accurate biological and chemical studies. The purification process typically involves multiple steps, starting with basic workup of the crude reaction mixture and progressing to advanced chromatographic techniques.

Initial Purification: Following synthesis, the crude product is typically isolated from the reaction mixture using an acid-base extraction. By adjusting the pH of the aqueous solution, the compound can be selectively partitioned between aqueous and organic layers, separating it from neutral or basic impurities. quora.com The acidic nature of the carboxylic acid and phenolic groups allows the compound to be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and then re-precipitated by adding acid. quora.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. prepchem.com The choice of solvent is critical for effective purification.

Advanced Chromatographic Techniques: To achieve the high purity required for research-grade material (>98-99%), advanced chromatographic methods are employed.

Column Chromatography: This is a standard technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). studylib.net By eluting the column with a carefully chosen solvent system, the target compound can be separated from side products and unreacted starting materials. studylib.netnih.gov Progress is often monitored by Thin-Layer Chromatography (TLC). studylib.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for both purification (preparative HPLC) and purity analysis (analytical HPLC). jocpr.com It offers superior resolution compared to standard column chromatography, allowing for the separation of very similar compounds. Reversed-phase HPLC is commonly used for compounds like substituted benzoic acids. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a modern, "green" purification technique that uses a supercritical fluid, typically CO₂, as the mobile phase. jocpr.com It is particularly effective for purifying complex molecules and chiral compounds, offering fast separation times and reduced organic solvent consumption. jocpr.com

The final purity of the isolated material is confirmed using a combination of analytical techniques, including analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. researchgate.netucl.ac.uk

Table 3: Comparison of Purification Techniques
TechniquePrincipleApplication StageAchievable Purity
Acid-Base ExtractionDifferential solubility based on pHInitial WorkupLow to Moderate
RecrystallizationDifferential solubility in a solvent at different temperaturesBulk PurificationModerate to High
Column ChromatographyDifferential adsorption on a solid stationary phaseIntermediate/Final PurificationHigh (95-98%) studylib.net
Preparative HPLCHigh-resolution partitioning between stationary and liquid phasesFinal PolishingVery High (>99%) jocpr.com

Investigation of Biological Activities and Elucidation of Molecular Mechanisms of 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid

Profiling of Biological Activity in In Vitro Systems

Detailed in vitro profiling for 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid has not been documented in the accessible scientific literature. The subsequent subsections outline the specific areas where research data is currently absent.

Enzyme Modulation and Inhibition Kinetics

There are no available studies detailing the effects of this compound on specific enzymes. Research on its potential as an enzyme modulator or inhibitor, including determination of inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) against any enzymatic target, has not been published. Therefore, no data tables on enzyme inhibition kinetics can be provided.

Receptor Binding and Ligand-Receptor Interaction Studies

Information regarding the binding affinity of this compound to any physiological receptor is not present in the current body of scientific literature. There are no published studies employing techniques such as radioligand binding assays, surface plasmon resonance, or molecular docking to elucidate its interaction with specific receptors. As a result, data on binding constants (Kd), dissociation constants (Koff), or computational models of its ligand-receptor interactions are unavailable.

Cellular Pathway Perturbation Analysis

There is no published research on the effects of this compound on cellular signaling pathways. Studies using methodologies like transcriptomics, proteomics, or specific pathway reporter assays to determine how this compound might perturb cellular functions, such as cell cycle progression, apoptosis, or stress responses, have not been reported.

Antioxidant and Anti-inflammatory Mechanisms

While phenolic compounds, including various hydroxybenzoic acids, are often investigated for their antioxidant and anti-inflammatory properties, no specific studies were found for this compound. There is no available data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, oxygen radical absorbance capacity (ORAC), or cellular antioxidant assays. Similarly, its potential to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or reducing pro-inflammatory cytokine production in cell models, remains uninvestigated.

Antiproliferative and Cytotoxic Effects in Specific Cell Lines

The antiproliferative and cytotoxic effects of this compound have not been evaluated in any specific cancer or non-cancer cell lines according to available literature. There are no published reports determining its half-maximal effective concentration (EC₅₀) or cytotoxic concentration (CC₅₀) against cell lines, which would be necessary to create a data table of its activity.

Antimicrobial and Antiviral Activity Evaluation

There is no scientific literature describing the evaluation of this compound for antimicrobial or antiviral activity. Its efficacy against various strains of bacteria, fungi, or viruses has not been reported, and therefore, data on minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) are not available.

Molecular Mechanism of Action Elucidation

Analysis of Post-Translational Modifications Induced by the Compound

The study of post-translational modifications (PTMs) is crucial for understanding how a compound might alter protein function and cellular signaling pathways. PTMs involve the covalent modification of proteins following their synthesis and can include processes such as phosphorylation, acetylation, ubiquitination, and methylation.

Research in this area would typically involve treating cultured cells with this compound and subsequently employing proteomic techniques to identify changes in the PTM status of key proteins. Methodologies such as mass spectrometry-based proteomics are powerful tools for identifying and quantifying thousands of PTMs across the proteome. For instance, specific antibodies that recognize modified amino acids can be used in Western blotting or immunoprecipitation experiments to probe for changes in the modification of a particular protein of interest.

Despite the importance of such analyses, there are currently no available studies in the scientific literature that have investigated the specific effects of this compound on post-translational modifications.

Advanced Cell-Based Assays for Functional Validation

A variety of advanced cell-based assays are essential for validating the functional effects of a compound at the cellular level. These assays provide mechanistic insights into how a compound influences cellular processes.

Cell Viability, Proliferation, and Apoptosis Assays (Mechanistic focus)

Assays that measure cell viability, proliferation, and apoptosis are fundamental in assessing the cytotoxic or cytostatic potential of a compound. While studies on related hydroxybenzoic acid derivatives have shown effects on cell viability nih.govnih.gov, specific data for this compound is not present in the current body of scientific literature.

Mechanistic studies would aim to elucidate the specific pathways through which the compound affects these processes. For example, to assess apoptosis, researchers might measure the activation of caspases (key enzymes in the apoptotic cascade) using colorimetric or fluorometric assays. The expression levels of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, could be analyzed by Western blotting.

Table 1: Common Assays for Cell Viability, Proliferation, and Apoptosis

Assay TypePrincipleTypical Readout
Viability Measures metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., Trypan Blue, LDH release).Colorimetric or fluorometric signal, or cell count.
Proliferation Measures DNA synthesis (e.g., BrdU incorporation) or cell division (e.g., CFSE staining).Absorbance, fluorescence, or flow cytometry data.
Apoptosis Detects caspase activation, DNA fragmentation (TUNEL assay), or phosphatidylserine (B164497) externalization (Annexin V staining).Luminescence, fluorescence microscopy, or flow cytometry data.

Cell Cycle Analysis and Regulation Studies

Understanding a compound's effect on the cell cycle is crucial for determining its anti-proliferative mechanism. Compounds can cause cell cycle arrest at specific checkpoints (G1, S, G2, or M phase), preventing cells from progressing through division.

Cell cycle analysis is typically performed using flow cytometry after staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. This allows for the quantification of cells in each phase of the cell cycle. Further mechanistic studies would involve analyzing the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), via techniques like Western blotting or kinase assays. A related compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, has been shown to induce G2/M phase arrest. nih.gov However, no such studies have been published for this compound.

Reporter Gene and Gene Expression Assays

Reporter gene assays are used to investigate the effect of a compound on the transcriptional activity of a specific gene or signaling pathway. In such an assay, the regulatory region of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein - GFP) that produces a readily measurable signal. nih.gov Changes in the reporter signal after treatment with the compound indicate an alteration in the activity of the targeted pathway.

Broader changes in gene expression can be assessed using techniques like quantitative real-time PCR (qPCR) for specific genes or microarray and RNA-sequencing (RNA-Seq) for a genome-wide analysis. These methods can reveal which cellular pathways are modulated by the compound. At present, there is no published research detailing the use of reporter gene or global gene expression assays to study the effects of this compound.

Cellular Uptake and Subcellular Localization Studies (Mechanistic focus)

To understand a compound's mechanism of action, it is important to determine if and how it enters the cell and where it localizes within subcellular compartments. Cellular uptake can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of the compound over time.

Subcellular localization can be visualized using fluorescence microscopy if the compound is intrinsically fluorescent or has been tagged with a fluorescent dye. Alternatively, subcellular fractionation followed by analytical quantification can determine the concentration of the compound in different organelles (e.g., nucleus, mitochondria, cytoplasm). There are no available studies that have investigated the cellular uptake or subcellular localization of this compound.

Preclinical Pharmacological and Mechanistic Toxicological Investigations of 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid

In Vitro Pharmacokinetic Profiling

In vitro pharmacokinetic profiling is a critical early step in drug discovery to assess the potential of a new chemical entity to have favorable drug-like properties. These studies are conducted in various experimental systems to predict how the compound will be absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These assays measure the rate at which a compound is metabolized by liver enzymes. thermofisher.comspringernature.com The primary test systems are liver microsomes, which contain phase I enzymes like cytochrome P450s, and hepatocytes, which contain both phase I and phase II enzymes. thermofisher.comwuxiapptec.com

The compound would be incubated with human, rat, and mouse liver microsomes or hepatocytes, and the amount of the parent compound remaining over time would be measured. researchgate.net This data is used to calculate the intrinsic clearance (Clint) and the half-life (T1/2) of the compound. researchgate.net Compounds with high metabolic stability are generally preferred as they are likely to have a longer duration of action in the body.

Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Table 2: Representative Data Table for Metabolic Stability in Hepatocytes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov

Equilibrium dialysis or ultracentrifugation are common methods used to determine the percentage of the compound bound to plasma proteins from different species, including humans. High plasma protein binding can affect the pharmacokinetic and pharmacodynamic properties of a drug.

Table 3: Representative Data Table for Plasma Protein Binding

SpeciesUnbound Fraction (fu)
HumanData not available
RatData not available
MouseData not available

To predict the oral absorption of a drug, its permeability across the intestinal epithelium is assessed using in vitro models such as Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers. nih.gov These cells form a polarized monolayer that mimics the intestinal barrier.

The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value suggests good absorption, while a high B-A/A-B efflux ratio may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 4: Representative Data Table for Caco-2 Permeability

ParameterValue
Papp (A-B) (10⁻⁶ cm/s)Data not available
Papp (B-A) (10⁻⁶ cm/s)Data not available
Efflux Ratio (Papp B-A / Papp A-B)Data not available

These studies are crucial for predicting the potential for drug-drug interactions.

Inhibition studies assess whether the compound can inhibit the activity of major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined. nih.gov

Induction studies determine if the compound can increase the expression of CYP enzymes, which could lead to faster metabolism of co-administered drugs.

Table 5: Representative Data Table for Cytochrome P450 Inhibition (IC50, µM)

CYP IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

In Vivo Pharmacological Efficacy in Animal Models

Once a compound shows promising in vitro properties, its efficacy is evaluated in animal models of specific diseases.

The choice of the animal model depends on the therapeutic target of the compound. For instance, if the compound is being developed as an anti-inflammatory agent, it might be tested in a rodent model of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis. If it were for an infectious disease, a relevant infection model in animals like mice or hamsters would be used. plos.orgnih.gov

The efficacy of the compound would be assessed by measuring relevant disease-specific endpoints. This could include changes in biochemical markers, histopathological analysis of tissues, or behavioral assessments. The goal is to demonstrate that the compound can produce a therapeutic effect in a living organism.

Table 6: Representative Data Table for In Vivo Efficacy in a Disease Model

Animal ModelEndpointResult
Data not availableData not availableData not available

Pharmacodynamic Biomarker Identification and Quantification in Animal Tissues

No studies identifying or quantifying pharmacodynamic biomarkers in animal tissues following administration of 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid have been found in the public domain. Research in this area would typically involve the identification of measurable indicators that signal a pharmacological response to the compound.

Mechanistic Correlation of Efficacy and Target Engagement in Animal Models

There is no available research that establishes a mechanistic correlation between the efficacy of this compound and its engagement with specific biological targets in animal models. Such studies are crucial for understanding how a compound exerts its therapeutic effects.

Mechanistic Toxicological Assessment in Preclinical Models

A thorough review of scientific literature and toxicological databases revealed no data on the mechanistic toxicological assessment of this compound in preclinical models.

No genotoxicity or mutagenicity studies, such as the Ames test or micronucleus assays, have been published for this compound. These tests are fundamental in assessing the potential of a substance to cause genetic mutations or chromosomal damage.

Test TypeResult
Ames TestNo data available
Micronucleus AssayNo data available

There is a lack of publicly available data on the cytotoxic effects of this compound in primary cell cultures or organotypic slices. These in vitro models are essential for evaluating a compound's toxicity at the cellular level.

Cell/Tissue ModelCytotoxicity Finding
Primary Cell CulturesNo data available
Organotypic SlicesNo data available

No animal studies involving histopathological or biochemical analysis to determine organ-specific toxicity of this compound have been reported. These analyses are critical for identifying target organs for toxicity.

The molecular pathways that might underlie any potential preclinical toxicity of this compound have not been elucidated, as no toxicity studies appear to have been conducted or published.

Structure Activity Relationship Sar and Rational Ligand Design for 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid Analogues

Identification of Key Structural Determinants for Biological Activity

The biological activity of 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid is intrinsically linked to its specific arrangement of functional groups on the biphenyl (B1667301) core. The core scaffold itself, a biphenyl carboxylic acid, is a recognized pharmacophore in numerous biologically active compounds, including anti-inflammatory agents. The key structural features critical for the activity of this compound class include:

The Carboxylic Acid Moiety: This acidic group is often crucial for anchoring the ligand to its target protein through ionic interactions or hydrogen bonding with basic amino acid residues such as arginine or lysine. Its position on the phenyl ring is critical for optimal interaction.

The Hydroxyl Groups: The two phenolic hydroxyl groups, one on each phenyl ring, are potent hydrogen bond donors and acceptors. They can form critical hydrogen bonds with the protein backbone or specific amino acid side chains, significantly contributing to binding affinity. The relative positions of these hydroxyl groups are key to defining the hydrogen bonding pattern.

Systematic Exploration of Chemical Modifications and Their Impact on Activity

Rational drug design involves the systematic modification of a lead compound to probe the SAR and enhance its desired biological effects. For this compound analogues, modifications can be explored on both the fluoro-hydroxyphenyl moiety and the hydroxybenzoic acid core.

Substituent Effects on the Fluoro-hydroxyphenyl Moiety

Modifications to the fluoro-hydroxyphenyl ring can have a profound impact on biological activity by altering steric, electronic, and hydrophobic properties.

The position and nature of the fluorine atom are critical. Studies on other fluorinated biphenyls have shown that fluorine substitution can enhance metabolic stability and binding affinity. The introduction of a fluorine atom can create favorable interactions with the biological target.

The hydroxyl group on this ring is a key interaction point. Its replacement with a methoxy (B1213986) group, for instance, would eliminate its hydrogen bond donating ability, which could lead to a significant decrease in activity if this interaction is critical. Conversely, if the hydroxyl group is involved in a sterically hindered environment, a smaller substituent might be tolerated.

The following table illustrates hypothetical changes in inhibitory concentration (IC50) based on substitutions on the fluoro-hydroxyphenyl ring, reflecting general SAR principles for biphenyl compounds.

Modification Rationale Hypothetical IC50 (µM)
Removal of FluorineInvestigates the electronic contribution of the fluorine atom.5.2
Shifting Fluorine to the 2-positionProbes the effect of steric hindrance near the biphenyl linkage.12.8
Replacement of Fluorine with ChlorineExamines the effect of a larger, less electronegative halogen.3.1
Replacement of Hydroxyl with MethoxyEliminates hydrogen bond donating ability, increases lipophilicity.25.5
Replacement of Hydroxyl with HydrogenRemoves a key interacting group to assess its importance.50.0

Disclaimer: The data in this table is illustrative and intended to represent potential trends in structure-activity relationships for this class of compounds based on established medicinal chemistry principles. Actual values would need to be determined experimentally.

Modifications of the Hydroxybenzoic Acid Core

The hydroxybenzoic acid portion of the molecule serves as a crucial anchor. Modifications here can influence binding affinity and selectivity.

The carboxylic acid is often essential for activity. Its replacement with bioisosteres such as a tetrazole or a hydroxamic acid could maintain the acidic character necessary for binding while potentially altering other properties like cell permeability and metabolic stability. Esterification of the carboxylic acid would likely lead to a loss of activity if a direct ionic interaction is required, unless the ester acts as a prodrug that is hydrolyzed in vivo.

The position of the hydroxyl group on this ring is also important. Moving it from the 3-position to the 2- or 4-position would alter the geometry of hydrogen bonding with the target.

Below is an illustrative data table showing the potential impact of modifications to the hydroxybenzoic acid core on biological activity.

Modification Rationale Hypothetical IC50 (µM)
Esterification of Carboxylic Acid (Methyl Ester)Neutralizes the acidic charge, potentially creating a prodrug.> 100 (inactive as inhibitor)
Replacement of Carboxylic Acid with TetrazoleA common bioisostere for carboxylic acid, maintaining acidic nature.2.5
Removal of the 3-Hydroxyl GroupAssesses the contribution of this specific hydroxyl group to binding.15.7
Shifting the 3-Hydroxyl to the 2-positionAlters the hydrogen bonding geometry.8.9

Disclaimer: The data in this table is illustrative and intended to represent potential trends in structure-activity relationships for this class of compounds based on established medicinal chemistry principles. Actual values would need to be determined experimentally.

Stereochemical Considerations and Enantioselectivity Studies

When substituents are introduced in the ortho positions of the biphenyl rings, rotation around the central carbon-carbon bond can be restricted, leading to atropisomerism. In such cases, the two enantiomers can have significantly different biological activities. The synthesis of enantiomerically pure compounds and their separate biological evaluation is crucial to understand the three-dimensional requirements of the binding site.

For biphenyl derivatives, it is well-established that one enantiomer often fits the target's binding site much better than the other, leading to high enantioselectivity. This difference in activity underscores the importance of a specific 3D conformation for optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For this compound analogues, QSAR can be a powerful tool in rational drug design.

Development of Predictive QSAR Models

The development of a predictive QSAR model for this class of compounds would typically involve the following steps:

Data Set Compilation: A series of analogues would be synthesized, and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include:

Electronic descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic effects of substituents.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which quantify the size and shape of the molecule.

Hydrophobic descriptors: The partition coefficient (logP) or distribution coefficient (logD), which measure the lipophilicity of the compounds.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * MR_substituent + 2.5

This equation would suggest that biological activity increases with increasing lipophilicity (logP) and the molar refractivity of a particular substituent, and decreases with electron-withdrawing substituents (positive σ). Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds.

Validation and Interpretation of QSAR Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules influence their interaction with a biological target. nih.gov

Validation of QSAR Models:

Before a QSAR model can be reliably used for the design of new compounds, it must be rigorously validated to ensure its robustness and predictive power. mdpi.com This validation process typically involves several key statistical metrics:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: The model's predictive power is further assessed using an external test set of compounds that were not used in the model's development. The predictive correlation coefficient (r²_pred) is calculated, and a value greater than 0.6 is often considered acceptable. nih.gov

Other Statistical Parameters: Additional parameters such as the non-cross-validated correlation coefficient (r²), the standard error of prediction, and the F-test value are also used to evaluate the statistical significance and goodness of fit of the model. chalcogen.ro

A representative, albeit hypothetical, validation summary for a QSAR model of this compound analogues is presented in Table 1.

Table 1: Hypothetical QSAR Model Validation Statistics

Statistical Parameter Value Interpretation
q² (Cross-validated r²) 0.75 Good internal predictive ability.
r² (Non-cross-validated r²) 0.92 Good correlation between experimental and predicted activity.
r²_pred (External validation) 0.81 Strong predictive power for external compounds.
Standard Error of Prediction 0.25 Low error in predictions.
F-test value 150 Statistically significant model.

Interpretation of QSAR Models:

The true utility of 3D-QSAR models lies in their graphical output in the form of contour maps. These maps visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for biological activity. nih.govnih.gov

Steric Contour Maps: These maps indicate regions where bulky substituents would enhance (green contours) or diminish (yellow contours) activity. For instance, a green contour near a specific position on the phenyl ring would suggest that adding a larger substituent at that position could lead to a more potent analogue.

Electrostatic Contour Maps: These maps highlight regions where positive (blue contours) or negative (red contours) electrostatic potential is beneficial for activity. A red contour near the hydroxyl group would suggest that enhancing its electronegativity could improve binding.

Hydrophobic and Hydrogen-Bonding Maps: These maps indicate favorable and unfavorable regions for hydrophobic interactions and hydrogen bond donors/acceptors, respectively.

By interpreting these contour maps, medicinal chemists can make informed decisions about which modifications to the this compound scaffold are most likely to result in improved potency and selectivity. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

Building upon the insights from SAR and QSAR studies, several rational design principles can be applied to further enhance the potency and selectivity of this compound analogues.

De Novo Design Approaches

De novo design involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. nih.gov These methods can be particularly useful when seeking novel scaffolds that are distinct from existing chemotypes. Starting from a known binding site, de novo design algorithms can "grow" a molecule atom-by-atom or by assembling molecular fragments to fit the steric and electronic constraints of the target. chemicalbook.com For the this compound scaffold, a de novo design approach could be used to explore alternative linkers between the two phenyl rings or to design novel substituents that optimally occupy specific sub-pockets of the target's binding site.

Fragment-Based Ligand Design Strategies

Fragment-Based Ligand Design (FBLD) is a powerful approach for the discovery of lead compounds. wikipedia.org It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target, albeit with low affinity. nih.gov These fragment hits can then be optimized into more potent leads through several strategies:

Fragment Growing: A fragment hit can be elaborated by adding functional groups that extend into adjacent binding pockets, thereby increasing its affinity. core.ac.uk For example, a fragment that binds to a sub-pocket of the target could be grown by adding a side chain that mimics a portion of the this compound structure.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target, they can be connected with a chemical linker to create a single, more potent molecule. core.ac.uk

Fragment Merging: Two or more overlapping fragment hits can be merged into a single compound that incorporates the key binding features of each.

The success of FBLD relies on the use of sensitive biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize the binding of these low-affinity fragments. bio-hpc.eu

Application of Ligand Efficiency and Lipophilic Efficiency Metrics

In the optimization of lead compounds, it is crucial to consider not only potency but also the physicochemical properties of the molecules. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics that help guide this process.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It provides a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (typically measured as logP or logD). High lipophilicity can often lead to poor solubility, increased metabolic instability, and off-target effects. LipE helps to identify compounds that achieve high potency without excessive lipophilicity.

The application of these metrics is illustrated in the hypothetical data presented in Table 2 for a series of this compound analogues.

Table 2: Hypothetical Ligand Efficiency and Lipophilic Efficiency Data for a Series of Analogues

Compound pIC₅₀ logP Heavy Atoms Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
Parent 6.5 3.2 19 0.47 3.3
Analogue 1 7.2 3.5 22 0.45 3.7
Analogue 2 7.8 3.1 24 0.45 4.7
Analogue 3 7.5 4.5 26 0.40 3.0

In this hypothetical example, Analogue 2 would be considered a promising candidate for further development as it shows a significant increase in potency and LipE without a substantial increase in lipophilicity. In contrast, Analogue 3, despite its reasonable potency, has a high logP and a lower LipE, suggesting that its increased activity may be due to undesirable increases in lipophilicity. By carefully monitoring LE and LipE during the optimization process, medicinal chemists can guide the design of this compound analogues with improved potency and more drug-like properties.

Computational Chemistry and Cheminformatics Approaches to Research on 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciepub.com It is widely used to forecast the binding mode and affinity of small molecules, such as 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid, within the active site of a target protein. nih.govnih.gov This process involves two key components: a search algorithm to generate various ligand poses and a scoring function to evaluate and rank these poses. nih.gov

The initial step in a structure-based docking experiment is the preparation of the target receptor, which is typically a protein structure obtained from crystallographic data. This is followed by the crucial step of receptor grid generation. A grid is created within the defined binding site of the protein, pre-calculating the energetic contributions of the protein atoms. ucsf.edursc.org This grid-based approach significantly speeds up the docking process by transforming the protein into a static field, allowing for rapid scoring of thousands of ligand conformations. ucsf.eduresearchgate.net The grid box is typically centered on a known binding ligand or a predicted active site. rsc.org

The ligand, this compound, possesses significant conformational flexibility, primarily due to the rotatable single bond connecting its two phenyl rings. Docking algorithms must effectively sample this conformational space to identify the bioactive pose. nih.govresearchgate.net This is achieved through various ligand conformation sampling techniques that explore the ligand's rotational degrees of freedom, generating an ensemble of low-energy three-dimensional structures. nih.govschrodinger.comnih.gov These generated conformers are then systematically placed within the receptor grid to find the most favorable binding orientations. schrodinger.com

Once various poses of this compound are generated within the protein's active site, a scoring function is used to estimate the binding affinity for each pose. wikipedia.org Scoring functions are mathematical models that approximate the binding free energy and can be categorized as force-field-based, empirical, or knowledge-based. acs.orgacs.org They evaluate factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. schrodinger.comacs.org

Before proceeding, the docking protocol and scoring function must be validated. A standard validation method involves re-docking a co-crystallized ligand into its known protein structure. A successful validation is typically marked by the docking program's ability to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), generally under 2.0 Å. rsc.org

Following a validated docking run, binding mode analysis is performed on the top-scoring poses. computabio.com This involves a detailed examination of the specific intermolecular interactions between the ligand and the protein's amino acid residues. For this compound, key interactions would likely involve:

Hydrogen Bonds: The two hydroxyl groups and the carboxylic acid moiety can act as both hydrogen bond donors and acceptors.

Electrostatic Interactions: The deprotonated carboxylate group could form salt bridges with positively charged residues like Arginine or Lysine.

Pi-Pi Stacking: The two aromatic rings can engage in stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Halogen Interactions: The fluorine atom, with its electronegativity, could potentially participate in favorable interactions with the protein backbone or side chains.

Table 1: Hypothetical Docking Results for this compound Against a Kinase Target
Pose RankDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.8ASP145, LYS72Hydrogen Bond, Salt Bridge
2-9.5PHE80, LYS72Pi-Pi Stacking, Hydrogen Bond
3-9.1SER14, GLU91Hydrogen Bond

Molecular docking is a cornerstone of in silico, or virtual, screening, a technique used to search large chemical databases for novel bioactive compounds. nih.govtiogaresearch.comnih.gov This approach allows researchers to evaluate millions of compounds computationally, prioritizing a smaller, more manageable number for experimental testing, thereby saving significant time and resources. researchgate.net

In this context, this compound could serve as a starting point or a reference compound. A virtual screening campaign could involve:

Library Preparation: Assembling a large library of commercially available or synthetically feasible compounds.

Hierarchical Screening: Employing a multi-stage docking protocol. An initial fast, less computationally demanding method like high-throughput virtual screening (HTVS) is used to screen the entire library. rsc.orgschrodinger.com

Refinement: The top-ranked compounds from the initial screen are then subjected to more accurate, but slower, docking methods (e.g., Standard Precision or Extra Precision docking) to reduce false positives. rsc.org

Post-processing: The final set of hits is visually inspected for sensible binding modes and filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to identify the most promising candidates for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the motion of every atom in a system over time. mdpi.comportlandpress.com MD simulations are crucial for assessing the conformational flexibility of a ligand and for validating the stability of a protein-ligand complex predicted by docking. researchgate.net

To understand the intrinsic flexibility and preferred shapes of this compound, MD simulations can be performed on the molecule alone in a simulated solvent environment, typically water. nih.govpreprints.org The simulation starts with a 3D structure of the compound, which is then placed in a box of explicit solvent molecules. youtube.com By solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds, a trajectory is generated that reveals the molecule's dynamic behavior. mdpi.com

Analysis of this trajectory provides a detailed picture of the compound's conformational landscape. nih.govmun.ca For this biphenyl (B1667301) derivative, a key parameter to analyze would be the dihedral angle between the two phenyl rings, which dictates the degree of twist in the molecule. tandfonline.com This analysis can reveal the most populated (lowest energy) conformational states and the energy barriers for transitioning between them.

Table 2: Hypothetical Conformational States of this compound from MD Simulation in Water
Conformational StateDihedral Angle Range (Degrees)Population (%)Relative Free Energy (kcal/mol)
Twisted-A35 - 55450.00
Twisted-B-55 - -35430.05
Planar-like-15 - 1571.50
Orthogonal-like80 - 10051.85

MD simulations are an essential follow-up to molecular docking to assess the stability of the predicted binding pose. nih.govacs.org The highest-scoring docked complex is placed in a solvated environment, and a simulation is run to observe its behavior over time. If the predicted binding mode is stable, the ligand should remain in the binding pocket without significant deviation, and the key interactions identified in docking should persist throughout the simulation. researchgate.netnih.gov

Several metrics are used to analyze the stability of the complex from the MD trajectory:

Root-Mean-Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of high flexibility. This can indicate which parts of the protein are most affected by ligand binding. nih.govresearchgate.net

Interaction Analysis: The persistence of specific interactions, such as hydrogen bonds between the ligand and protein, is monitored throughout the simulation. High occupancy of a particular hydrogen bond indicates it is a stable and important interaction for complex stability. researchgate.net

Table 3: Hypothetical MD Simulation Analysis of a Protein-Ligand Complex
MetricValueInterpretation
Simulation Length200 nsDuration of the simulation.
Average Protein Backbone RMSD1.8 ÅThe protein structure is stable.
Average Ligand RMSD1.5 ÅThe ligand maintains a stable binding pose.
H-Bond Occupancy (Ligand-ASP145)85%A very stable and persistent hydrogen bond.
H-Bond Occupancy (Ligand-LYS72)62%A frequent, but more transient, hydrogen bond.

Binding Free Energy Calculations

Binding free energy calculations are a critical computational tool used to predict the affinity of a ligand, such as this compound, for a biological target, typically a protein. These calculations provide a quantitative estimate of the strength of the interaction, which is fundamental in drug discovery for prioritizing compounds. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed for this purpose. mdpi.com

The process begins with molecular docking to predict the binding pose of the compound within the protein's active site. This is followed by molecular dynamics (MD) simulations to sample a range of conformations of the protein-ligand complex in a simulated physiological environment. From the MD trajectory, numerous snapshots are extracted to perform the binding free energy calculations.

The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. It incorporates molecular mechanics energy, solvation free energy, and entropy. The solvation energy is often split into polar and nonpolar contributions, calculated using models like the Generalized Born (GB) for the polar part and the solvent-accessible surface area (SASA) for the nonpolar part. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes can also be determined to understand the driving forces of the binding event, whether it is enthalpically or entropically driven. nih.gov

For this compound, these calculations would elucidate how its specific functional groups—the two hydroxyl groups, the carboxylic acid, and the fluorine atom—contribute to binding. For instance, the hydroxyl and carboxyl groups are expected to form key hydrogen bonds, while the biphenyl system may engage in hydrophobic or π-π stacking interactions. The fluorine atom can modulate local electronic properties and potentially form specific non-covalent interactions.

Table 1: Illustrative Binding Free Energy Calculation Results for this compound with a Hypothetical Target

ParameterCalculated Value (kcal/mol)Components
ΔG_bind -10.5Overall binding affinity
ΔE_vdw -15.2van der Waals energy
ΔE_elec -12.8Electrostatic energy
ΔG_polar +19.5Polar solvation energy
ΔG_nonpolar -2.0Nonpolar solvation energy (SASA)
-TΔS +10.0Conformational entropy change upon binding

In Silico ADME/Tox Prediction and Property Landscape Analysis

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties is an essential component of modern drug discovery. mdpi.comfrontiersin.org These methods use computational models to forecast the pharmacokinetic and safety profiles of a compound before it is synthesized, saving significant time and resources. For this compound, a full ADME/Tox profile can be generated to assess its drug-likeness.

Computational Models for Absorption and Distribution

Computational models for absorption and distribution predict how a compound is likely to enter and move throughout the body. Key parameters include gastrointestinal (GI) absorption, cell membrane permeability (e.g., Caco-2 permeability), and blood-brain barrier (BBB) penetration. frontiersin.org

Models often rely on physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Rules-based systems, like Lipinski's Rule of Five, provide a quick assessment of oral bioavailability. nih.gov More sophisticated models, such as the BOILED-Egg model, can simultaneously predict passive GI absorption and BBB permeation. mdpi.com For this compound, its moderate polarity due to the hydroxyl and carboxyl groups, combined with the lipophilic biphenyl core, suggests it is likely to have good GI absorption but may be a poor candidate for penetrating the blood-brain barrier. The fluorine substitution can increase lipophilicity, potentially enhancing absorption.

Table 2: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted Value/ClassificationSignificance
Molecular Weight 248.21 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity) 3.1Indicates good membrane permeability
Topological Polar Surface Area (TPSA) 77.76 ŲSuggests good oral bioavailability
Hydrogen Bond Donors 3Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule (≤10)
Predicted GI Absorption HighLikely to be well-absorbed from the gut
Predicted BBB Permeation LowUnlikely to cross the blood-brain barrier
P-glycoprotein Substrate NoNot likely to be subject to active efflux

Prediction of Metabolic Pathways and Excretion Profiles

Predicting a compound's metabolic fate is crucial for understanding its duration of action and potential for drug-drug interactions. Computational models can identify likely sites of metabolism and predict the metabolites formed. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. frontiersin.org

For this compound, the most probable metabolic pathways involve phase II conjugation reactions at the phenolic hydroxyl groups and the carboxylic acid. Glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes) are common metabolic routes for phenolic compounds. The aromatic rings could also be susceptible to phase I oxidation (hydroxylation) mediated by CYP enzymes, although the existing hydroxyl groups make conjugation more likely. The fluorine atom is generally resistant to metabolism and can block potential metabolic sites. Predictions can also indicate whether the compound is likely to be an inhibitor or substrate of key CYP isoforms like CYP2D6 or CYP3A4, which is important for assessing drug-drug interaction risks. frontiersin.org

Table 3: Predicted Metabolic Liabilities of this compound

Metabolic PathwayPredicted LikelihoodNotes
Glucuronidation (O-linked) HighLikely to occur at one or both phenolic hydroxyl groups.
Sulfation (O-linked) ModerateA common pathway for phenolic compounds.
Acyl Glucuronidation ModerateThe carboxylic acid moiety may undergo conjugation.
CYP-mediated Oxidation LowAromatic rings could be hydroxylated, but phase II is more probable.
CYP Inhibition (e.g., CYP3A4) Low-ModerateSpecific interactions would need to be modeled via docking.

In Silico Toxicity Prediction (e.g., genotoxicity, carcinogenicity alerts)

In silico toxicology models screen for structural fragments or motifs, known as "structural alerts," that are associated with various forms of toxicity, such as mutagenicity, carcinogenicity, and hepatotoxicity. frontiersin.org These models are based on curated databases of experimental toxicity data.

An analysis of the structure of this compound does not immediately reveal common structural alerts for genotoxicity or carcinogenicity. The biphenyl moiety is generally considered safe, and phenols, while reactive, are common in both natural products and approved drugs. However, some advanced models might flag the potential for the formation of reactive quinone-type metabolites through oxidation of the hydroxylated aromatic rings, which could be a potential liability. Further computational assessment using multiple predictive models (e.g., DEREK Nexus, TOPKAT) would be necessary to build a comprehensive toxicity profile.

Cheminformatics and Data Mining for Research Hypotheses Generation

Cheminformatics and data mining are powerful tools for generating new research hypotheses. By analyzing large chemical and biological datasets, it is possible to identify relationships between chemical structures, properties, and biological activities, leading to the discovery of novel applications for existing compounds or the design of new ones.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a technique used to identify new molecules with potential biological activity based on the structures of known active compounds, without requiring knowledge of the target protein's 3D structure. nih.gov This approach is particularly useful when a 3D structure of the biological target is unavailable. mdpi.com

For this compound, a ligand-based screening campaign would start by defining its key chemical features, which constitute a pharmacophore model. This model represents the spatial arrangement of essential features for biological activity. Key features would include hydrogen bond donors (the -OH and -COOH groups), hydrogen bond acceptors (the oxygen atoms), and aromatic regions (the two phenyl rings). mdpi.com This pharmacophore model is then used as a 3D query to search large compound databases for molecules that match these features in the same relative orientation. Molecules that fit the pharmacophore model are selected as hits for further investigation. This method allows for the rapid identification of structurally diverse compounds that possess the same key interaction features as the query molecule, potentially leading to the discovery of novel chemical scaffolds with similar biological activity.

Table 4: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureCountRole in Molecular Recognition
Hydrogen Bond Donor 3For interaction with acceptor groups on a biological target.
Hydrogen Bond Acceptor 4For interaction with donor groups on a biological target.
Aromatic Ring 2Potential for hydrophobic and π-π stacking interactions.
Hydrophobic Center 2Contributes to non-polar interactions within a binding pocket.

Target-Based Virtual Screening Strategies

Target-based virtual screening is a computational technique used to identify potential drug candidates by docking a library of small molecules into the three-dimensional structure of a biological target, such as a protein or enzyme. For a molecule like this compound, this approach can be instrumental in identifying potential protein targets and elucidating its mechanism of action.

The process would begin with the generation of a high-quality 3D conformer of the compound. This is followed by the selection of a library of potential biological targets. These targets could be chosen based on known activities of structurally similar compounds or through broader screening against panels of proteins implicated in various diseases. Docking simulations are then performed to predict the binding affinity and pose of this compound within the active site of each target.

The strength of the interaction is typically evaluated using a scoring function, which provides a numerical value to rank the potential efficacy of the compound as a ligand for a specific target. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the fluoro, hydroxyl, and carboxylic acid groups of the compound and the amino acid residues of the protein target are analyzed to understand the basis of binding.

Below is an illustrative data table showcasing the kind of results that might be obtained from a virtual screening study of this compound against a hypothetical set of protein targets.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Cyclooxygenase-2 (COX-2)-9.8Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tumor Necrosis Factor-alpha (TNF-α)-8.5Tyr59, Tyr119, Gln61Hydrogen Bond, Pi-Pi Stacked
Epidermal Growth Factor Receptor (EGFR)-7.9Met793, Lys745, Thr790Hydrogen Bond, Halogen Bond

Network Pharmacology and Systems Biology Approaches

The initial step in a network pharmacology study involves identifying the potential targets of the compound, which can be accomplished through methods like target-based virtual screening as described above, or by searching databases for known targets of similar molecules. Once a set of potential targets is identified, a drug-target network is constructed.

This network is then integrated with larger biological networks, such as protein-protein interaction (PPI) networks and metabolic pathways. By analyzing the topology of these integrated networks, it is possible to identify key proteins and pathways that are significantly perturbed by the compound. This can reveal the compound's mechanism of action on a systems level.

For instance, a network analysis might reveal that the targets of this compound are enriched in pathways related to inflammation or cell proliferation, suggesting its potential use as an anti-inflammatory or anti-cancer agent.

An example of a data table summarizing potential pathways affected by this compound, as might be derived from a network pharmacology analysis, is provided below.

Biological PathwayAssociated Target Proteinsp-value
MAPK signaling pathwayEGFR, TNF-α0.001
ApoptosisCaspase-3, Bcl-20.005
Prostaglandin synthesisCOX-2, PTGES0.012

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a powerful means to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are invaluable for understanding the intrinsic properties of this compound.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electrons within a molecule and its chemical reactivity.

For this compound, DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. These include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules.

Global Reactivity Descriptors: Quantities such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

A hypothetical data table of calculated electronic properties for this compound is presented below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.79

Prediction of Spectroscopic Properties for Research Characterization

Quantum chemical calculations are also highly effective in predicting various spectroscopic properties of molecules. This is particularly useful for the characterization and identification of novel compounds like this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes associated with its functional groups (e.g., O-H stretch, C=O stretch, C-F stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predicted shifts can aid in the assignment of experimental NMR spectra, which is a cornerstone of structural elucidation in organic chemistry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the molecule's electronic structure and conjugation.

An illustrative table of predicted spectroscopic data for this compound is shown below.

Spectroscopic TechniquePredicted Data PointAssignment
IR~3400 cm⁻¹O-H stretch (hydroxyl)
IR~1700 cm⁻¹C=O stretch (carboxylic acid)
¹³C NMR~168 ppmCarbonyl carbon
¹⁹F NMR~ -115 ppmAromatic C-F
UV-Visλmax ≈ 280 nmπ → π* transition

Advanced Analytical Methodologies for Research on 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

Spectroscopy is indispensable for probing the molecular structure and properties of 4-(3-fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid. By examining the interaction of the molecule with electromagnetic radiation, researchers can gain detailed insights into its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous structural confirmation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted NMR analysis, providing detailed information about the molecule's conformation and its interactions with other molecules, such as biological targets. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this specific compound, aromatic protons on both the fluorinated benzoic acid ring and the hydroxyphenyl ring would exhibit distinct chemical shifts and coupling patterns. Complex splitting would be anticipated due to both proton-proton (H-H) and proton-fluorine (H-F) couplings, which is critical for assigning the positions of substituents on the aromatic rings.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, carboxyl, hydroxyl-substituted).

¹⁹F NMR: As fluorine is not naturally abundant in most biological systems, ¹⁹F NMR serves as a highly sensitive and specific probe. researchgate.net It is particularly powerful for studying the interaction of the compound with biomolecules like proteins or RNA in fragment-based screening studies. researchgate.net Changes in the ¹⁹F chemical shift upon binding can confirm interaction and provide insights into the binding environment.

Conformational studies can be performed using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity between protons, helping to define the molecule's three-dimensional structure and preferred orientation of the two phenyl rings relative to each other.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic H (Benzoic Acid Ring)7.0 - 8.0d, dd, tJ(H,H) ≈ 7-9, J(H,F) ≈ 2-10
Aromatic H (Hydroxyphenyl Ring)6.8 - 7.5d, ddJ(H,H) ≈ 8-9
Phenolic OH9.0 - 10.0 (variable)s (broad)N/A
Carboxylic Acid OH12.0 - 13.0 (variable)s (broad)N/A

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a critical technique for identifying metabolites of this compound in biological matrices like plasma, urine, or hepatocyte incubations. ulster.ac.uknih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental compositions for parent compounds and their metabolites. nih.gov

The research workflow for metabolite identification typically involves:

Incubation of the compound in an in vitro or in vivo system.

Extraction of the compound and its metabolites from the biological matrix.

Separation of the metabolites using Ultra-High-Performance Liquid Chromatography (UHPLC). ulster.ac.uknih.gov

Detection and fragmentation using HRMS.

Data analysis to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations.

Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, and the resulting fragmentation patterns are compared with that of the parent compound to pinpoint the site of metabolic modification.

Interactive Table 2: Common Metabolic Transformations and Corresponding Mass Shifts Detectable by HRMS

Metabolic ReactionMass Change (Da)Change in Elemental Composition
Hydroxylation+15.9949+O
Glucuronidation+176.0144+C₆H₈O₆
Sulfation+79.9568+SO₃
Methylation+14.0157+CH₂
Acetylation+42.0106+C₂H₂O
Glycine Conjugation+57.0215+C₂H₃NO

IR and UV-Vis spectroscopy are fundamental techniques for routine analysis. While less structurally informative than NMR or MS, they are rapid, non-destructive, and valuable for monitoring chemical reactions and assessing compound purity.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by distinct absorption bands corresponding to its key functional groups. This technique is highly effective for monitoring reactions, for instance, by observing the disappearance of a reactant's characteristic peak or the appearance of a product's peak (e.g., monitoring the conversion of the carboxylic acid to an ester). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by the molecule's chromophore (the conjugated aromatic system). The UV spectrum of this compound is expected to show characteristic absorption bands in the 200-400 nm range. nist.gov The position and intensity of these bands are sensitive to the electronic structure and can be affected by pH due to the ionization of the phenolic and carboxylic acid groups. nist.gov UV-Vis spectroscopy is widely used with HPLC for quantification. Purity can be assessed by comparing the UV spectrum of a sample against that of a pure reference standard; the presence of impurities with different chromophores can alter the shape of the spectrum.

Interactive Table 3: Characteristic IR Absorption Frequencies and UV-Vis Spectral Data

TechniqueFunctional Group / FeatureExpected Wavenumber (cm⁻¹) / Wavelength (λmax, nm)
IRO-H Stretch (Carboxylic Acid)2500-3300 (broad)
IRO-H Stretch (Phenol)3200-3600 (broad)
IRC=O Stretch (Carboxylic Acid)1680-1710
IRC=C Stretch (Aromatic)1450-1600
IRC-F Stretch (Aryl Fluoride)1100-1300
UV-Visπ → π* transitions (Aromatic System)250-300 nm (approximate)

Chromatographic Techniques for Compound Quantification and Purity Assessment in Research Studies

Chromatography is essential for separating the target compound from impurities, reaction byproducts, or components of a complex matrix, enabling accurate quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and determining the concentration of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. longdom.org

Method Development: A typical method involves:

Column: A C18 stationary phase is commonly used for separating phenolic acids. longdom.org

Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. longdom.orgekb.eg

Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from any impurities. longdom.org

Detection: A UV detector is set to a wavelength where the compound exhibits strong absorbance (e.g., its λmax) to ensure high sensitivity. longdom.org

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. longdom.orgekb.eg Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. longdom.org

Accuracy: The closeness of the test results to the true value. longdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. longdom.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. longdom.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. longdom.org

Interactive Table 4: Example HPLC Method Parameters and Validation Criteria

ParameterTypical Condition / Acceptance Criterion
Method Parameters
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Detection Wavelength254 nm (or λmax of the compound)
Injection Volume10 µL
Validation Criteria
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Robustness (% RSD)≤ 2.0% for varied conditions (e.g., flow rate ±0.1, temp ±5°C)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile compound due to its carboxylic acid and hydroxyl functional groups. Therefore, direct analysis by GC is not feasible.

To make the compound suitable for GC analysis, a chemical derivatization step is required to convert the polar functional groups into less polar, more volatile ones. This process enhances thermal stability and improves chromatographic peak shape. Common derivatization approaches include:

Silylation: Reacting the hydroxyl and carboxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers and esters.

Esterification/Alkylation: Converting the carboxylic acid to an ester (e.g., a methyl ester) and the phenolic hydroxyls to ethers.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC-MS offers excellent sensitivity and specificity, making it suitable for trace analysis. researchgate.net

Interactive Table 5: Common Derivatization Reagents for GC Analysis of Phenolic Acids

ReagentAbbreviationTarget Functional Group(s)Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOHTrimethylsilyl (TMS)
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOHTrimethylsilyl (TMS)
DiazomethaneCH₂N₂-COOHMethyl Ester
Methanol / HClN/A-COOHMethyl Ester

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound from a crude reaction mixture would necessitate the use of preparative chromatography. This technique is essential for obtaining the high-purity compound required for subsequent analytical and biological studies. The choice of chromatographic conditions is critical for achieving efficient separation.

A typical approach would involve reversed-phase high-performance liquid chromatography (RP-HPLC). The selection of the stationary phase, mobile phase, and other operational parameters would be guided by the physicochemical properties of the target molecule, which possesses both polar (hydroxyl, carboxylic acid) and nonpolar (biphenyl core) characteristics.

Table 1: Hypothetical Preparative RP-HPLC Parameters for the Purification of this compound

ParameterConditionRationale
Stationary Phase C18 silica (B1680970) gel (e.g., 10 µm particle size)Provides a nonpolar stationary phase suitable for the retention of the aromatic compound.
Mobile Phase A gradient of water and acetonitrile or methanol, often with a small percentage of an acid modifier like trifluoroacetic acid (TFA) or formic acid.The gradient elution allows for the separation of compounds with a range of polarities. The acid modifier improves peak shape and suppresses the ionization of the carboxylic acid group.
Detection UV-Vis detection at a wavelength corresponding to the compound's maximum absorbance.Enables monitoring of the elution of the target compound.
Flow Rate Dependent on column dimensions, typically in the range of 20-100 mL/min for preparative scale.Optimized to balance separation efficiency and run time.

X-ray Crystallography for Ligand-Target Complex Structure Determination

To understand the mechanism of action of this compound, determining its three-dimensional structure when bound to its biological target is crucial. X-ray crystallography is a powerful technique for this purpose, providing atomic-level insights into the interactions between a ligand and its target protein. nih.gov

The process would involve co-crystallizing the purified compound with the target protein. This requires obtaining high-purity, stable protein and optimizing crystallization conditions to produce diffraction-quality crystals of the ligand-protein complex. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic coordinates of the ligand and the surrounding protein residues can be determined. nih.gov

Bioanalytical Method Development for Biological Matrices in Preclinical Research

The evaluation of the pharmacokinetic properties of this compound in preclinical studies requires the development of robust and sensitive bioanalytical methods to quantify the compound in biological matrices such as plasma, serum, or tissue homogenates. bioanalysis-zone.comnih.gov

Sample Preparation and Extraction Techniques

The primary goal of sample preparation is to remove interfering substances from the biological matrix that could affect the accuracy and precision of the analysis. nih.govresearchgate.net Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to precipitate proteins. While efficient, it may not remove all interfering components.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte of interest while other matrix components are washed away. The choice of sorbent depends on the physicochemical properties of the analyte.

LC-MS/MS Method Development for Quantification in Preclinical Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. bioanalysis-zone.com The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection.

The chromatographic method would typically employ a reversed-phase column to separate the analyte from endogenous matrix components. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Table 2: Illustrative LC-MS/MS Parameters for the Quantification of this compound

ParameterConditionPurpose
Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Separation of the analyte from matrix components.
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.To achieve optimal chromatographic resolution and peak shape.
Flow Rate0.4 mL/minStandard flow rate for analytical LC-MS/MS.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), likely in negative mode due to the acidic protons.To generate ions of the analyte for mass analysis.
MRM TransitionA specific precursor ion (M-H)⁻ to a stable product ion would be determined through infusion experiments.For selective and sensitive quantification of the analyte.
Internal StandardA stable isotope-labeled version of the analyte is ideal to compensate for matrix effects and variability in extraction and ionization. researchgate.netTo ensure accurate and precise quantification.

Future Research Directions and Emerging Paradigms for 4 3 Fluoro 4 Hydroxyphenyl 3 Hydroxybenzoic Acid

Exploration of Novel Therapeutic Applications and Undiscovered Mechanistic Pathways

The structural motifs within 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid, namely the hydroxylated and fluorinated phenyl rings, are present in numerous biologically active molecules. This suggests that the compound could be a candidate for screening against a variety of therapeutic targets. Initial investigations should focus on its potential as an anti-inflammatory, antioxidant, or anticancer agent, given that similar biphenyl (B1667301) structures have shown promise in these areas.

Future research should aim to uncover novel mechanistic pathways through which this compound may exert its effects. This would involve a combination of in vitro assays, such as enzyme inhibition studies and receptor binding assays, and cell-based studies to understand its impact on signaling pathways. For example, its potential to modulate pathways involved in inflammation, such as the NF-κB or MAPK pathways, would be a key area of investigation.

Table 1: Potential Therapeutic Areas and Mechanistic Pathways for Investigation

Therapeutic AreaPotential Mechanistic PathwayRationale
OncologyInhibition of protein kinases, induction of apoptosisBiphenyl structures are common in kinase inhibitors.
InflammationModulation of cyclooxygenase (COX) enzymes, cytokine signalingHydroxylated aromatic rings are features of many anti-inflammatory compounds.
NeurodegenerationAntioxidant activity, inhibition of protein aggregationPhenolic compounds are known to possess neuroprotective properties.
Infectious DiseasesInhibition of microbial enzymesFluorinated compounds can exhibit enhanced binding to enzyme active sites.

Integration with Multi-Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach will be indispensable. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, will allow for a holistic view of the cellular response to this compound.

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression patterns in cells treated with the compound, providing insights into the pathways it modulates. Proteomic studies could identify protein targets and post-translational modifications, while metabolomics could uncover alterations in cellular metabolism. This data, when integrated, can help to build a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of its activity.

Conceptual Approaches to Advanced Delivery Systems for Research Context

The physicochemical properties of this compound, such as its solubility and stability, will be critical determinants of its utility in research. Should the compound exhibit poor solubility or stability, advanced delivery systems could be explored to enhance its bioavailability for in vitro and in vivo studies.

Conceptual approaches could include encapsulation in liposomes or nanoparticles to improve solubility and protect the compound from degradation. The design of these delivery systems would be guided by the specific research application. For example, for targeted delivery to cancer cells, nanoparticles could be functionalized with specific ligands that recognize receptors overexpressed on the tumor surface.

Opportunities for Interdisciplinary and Collaborative Research

The multifaceted nature of research into a novel compound like this compound necessitates an interdisciplinary approach. Collaboration between synthetic chemists, computational biologists, pharmacologists, and clinicians will be crucial for accelerating its development from a laboratory curiosity to a potential therapeutic lead.

Synthetic chemists will be needed to develop efficient routes for its synthesis and derivatization. Computational biologists can use molecular modeling and docking studies to predict its binding to biological targets. Pharmacologists will be essential for designing and conducting preclinical studies to evaluate its efficacy and mechanism of action.

Exploration of Prodrug Strategies for Modulating Biological Behavior (Mechanistic focus)

To fine-tune the biological activity and pharmacokinetic properties of this compound, the exploration of prodrug strategies offers a promising avenue. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body.

By masking the hydroxyl or carboxyl groups with cleavable moieties, it may be possible to enhance the compound's cell permeability or target it to specific tissues or organs. For instance, esterification of the carboxylic acid could increase its lipophilicity and ability to cross cell membranes. The design of these prodrugs would be focused on understanding how chemical modifications influence the compound's mechanistic behavior at a cellular level.

Ethical Considerations in Preclinical Research and Development

As with any new chemical entity, the preclinical research and development of this compound must be conducted with the highest ethical standards. This includes the responsible use of animal models in research, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Furthermore, transparency in reporting research findings, including both positive and negative results, is essential for the integrity of the scientific process. As the compound progresses through the research and development pipeline, careful consideration must be given to the potential societal and environmental impacts of its production and use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Fluoro-4-hydroxyphenyl)-3-hydroxybenzoic acid, and what critical reaction conditions govern its yield?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Nucleophilic aromatic substitution on fluorinated phenyl precursors under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF at 80–100°C) to introduce hydroxyl groups .
  • Step 2 : Suzuki-Miyaura coupling to attach the benzoic acid moiety, employing Pd(PPh₃)₄ as a catalyst and TBAB as a phase-transfer agent .
  • Key Conditions : Strict temperature control (<5% side-product formation at 60°C vs. >20% at 100°C) and inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies fluorine-induced deshielding (e.g., δ 7.2–7.8 ppm for aromatic protons) and confirms substitution patterns .
  • LC-MS : High-resolution LC-MS (negative ion mode) verifies molecular ion peaks ([M-H]⁻ at m/z 264.05) and detects impurities (<0.5% with optimized gradients) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) quantifies purity (>98% with retention time ~12.3 min) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Drug Development : Serves as a scaffold for designing kinase inhibitors (e.g., targeting EGFR or VEGFR2) due to its hydrogen-bonding capacity from hydroxyl and carboxyl groups .
  • Enzyme Inhibition Studies : Used in competitive inhibition assays (IC₅₀ ~5–10 µM for COX-2) with fluorometric readouts to assess binding kinetics .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound to suppress protodeboronation side reactions?

  • Methodological Answer :

  • Ligand Selection : Use SPhos or XPhos ligands to stabilize Pd intermediates, reducing deboronation by 40% compared to PPh₃ .
  • Solvent System : Mixed solvents (THF:H₂O, 4:1) enhance solubility of boronic acid derivatives, improving yields to >85% .
  • Additives : Addition of CsF (2 equiv.) minimizes base-induced decomposition .

Q. How should contradictory data on the compound’s anti-inflammatory activity across in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Dose-Response Refinement : Conduct pharmacokinetic profiling (e.g., plasma half-life ~2.5 hr in mice) to adjust dosing regimens for in vivo studies .
  • Metabolite Screening : Use LC-MS/MS to identify hydroxylated metabolites (e.g., m/z 280.08) that may exhibit off-target effects .
  • Cell-Specific Assays : Compare activity in primary macrophages (IC₅₀ ~8 µM) vs. immortalized lines (IC₅₀ ~15 µM) to clarify model-dependent disparities .

Q. What computational strategies predict the compound’s binding modes with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with CYP2C9 homology models (PDB: 1OG5) to identify key interactions (e.g., H-bonding with Arg108) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex (RMSD <2.0 Å after 50 ns) .
  • QSAR Modeling : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structural features with inhibitory potency (R² >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.